2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide
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Description
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3O2 and its molecular weight is 391.394. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds with structural features similar to the target molecule have been evaluated for their antimicrobial properties. For instance, rhodanine-3-acetic acid-based amides have demonstrated significant activity against a variety of bacterial, mycobacterial, and fungal pathogens. These compounds show promise in addressing drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting specific microbial vulnerabilities with minimum inhibitory concentrations indicating potent activity. The antimicrobial efficacy of these compounds highlights their potential in developing new therapeutic agents to combat infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).
Antitumor Activity
Research into thiazolidin-4-one derivatives and benzimidazole-based structures related to the target compound reveals their potential in antitumor applications. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth. The structural modifications in these molecules play a crucial role in their activity, suggesting that fine-tuning the chemical structure could lead to potent anticancer agents. The exploration of these compounds underscores the importance of chemical design in developing new treatments for cancer (Sharma et al., 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, which share functional groups with the target compound, have focused on their photovoltaic efficiency and ligand-protein interactions. These compounds have been subjected to spectroscopic and quantum mechanical studies to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their interactions with biological targets like Cyclooxygenase 1 (COX1) have been analyzed through molecular docking, revealing insights into their binding affinities and mechanism of action. Such research demonstrates the multifaceted applications of these compounds, ranging from renewable energy technologies to bioactive agents (Mary et al., 2020).
Properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-12(2)13-3-5-14(6-4-13)26-10-9-25(20(26)28)11-17(27)24-16-8-7-15(21)18(22)19(16)23/h3-8,12H,9-11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKANUSZIWFRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.